molecular formula C23H25N3O3S2 B2407769 4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 442557-30-4

4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2407769
CAS RN: 442557-30-4
M. Wt: 455.59
InChI Key: QSJPKRUXTOKPCU-UHFFFAOYSA-N
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, also known as BAY-678, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, DNA repair, and apoptosis. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar to the chemical , have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This indicates potential applications in antimicrobial and antifungal treatments (Sych et al., 2019).

Anticancer Properties

  • Compounds related to the specified chemical have been evaluated for their anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, showing moderate to excellent activities. This points towards potential applications in cancer research and treatment (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides, which are structurally related, have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for cardiac electrophysiological activity. This could lead to new treatments for heart conditions (Morgan et al., 1990).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-3-5-14-26(4-2)31(28,29)18-12-10-16(11-13-18)22(27)25-23-24-21-19-9-7-6-8-17(19)15-20(21)30-23/h6-13H,3-5,14-15H2,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJPKRUXTOKPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide

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